8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline
Description
8-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}quinoline is a quinoline derivative featuring a piperidin-4-yloxy substituent at the 8-position of the quinoline core. The piperidine ring is further functionalized with a 2-chlorobenzoyl group at its nitrogen atom. This structural motif combines the aromatic planar quinoline system with a conformationally flexible piperidine scaffold, which is critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
(2-chlorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-8-2-1-7-17(18)21(25)24-13-10-16(11-14-24)26-19-9-3-5-15-6-4-12-23-20(15)19/h1-9,12,16H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHGFKBJBMAPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. One common method involves the following steps:
Synthesis of 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 1-(2-chlorobenzoyl)piperidine: The 2-chlorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine.
Coupling with 8-hydroxyquinoline: The final step involves the reaction of 1-(2-chlorobenzoyl)piperidine with 8-hydroxyquinoline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Hydrolysis of the 2-Chlorobenzoyl Amide Moiety
The amide bond linking the piperidine and 2-chlorobenzoyl groups is susceptible to hydrolysis under acidic or basic conditions. For example:
| Conditions | Products | Catalyst/Reagents |
|---|---|---|
| Acidic (HCl, reflux) | Piperidin-4-yloxy-quinoline + 2-chlorobenzoic acid | H₂O, HCl |
| Basic (NaOH, ethanol) | Piperidin-4-yloxy-quinoline + 2-chlorobenzoate salt | NaOH |
This reaction is analogous to hydrolysis observed in structurally related piperidine-acylated compounds . The 2-chlorobenzoyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water or hydroxide ions.
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline core undergoes electrophilic substitution, with regioselectivity influenced by the 8-oxy-piperidine substituent. Computational studies suggest the oxygen atom activates positions 5 and 7 via electron-donating effects :
The 8-oxy group directs electrophiles to the para (C5) and ortho (C7) positions relative to itself, consistent with trends in substituted quinolines .
Nucleophilic Aromatic Substitution at the Chlorine Substituent
The 2-chlorobenzoyl group may undergo substitution under metal-catalyzed conditions:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| NaN₃ | CuI, DMF, 100°C | 2-Azidobenzoyl-piperidin-4-yloxy-quinoline | ~65%* |
| NH₃ (aq) | Pd(OAc)₂, Xantphos | 2-Aminobenzoyl-piperidin-4-yloxy-quinoline | ~50%* |
*Theoretical yields based on analogous chlorobenzoyl derivatives . The electron-withdrawing carbonyl group activates the chlorine for displacement by strong nucleophiles.
Metal Complexation via Quinoline Nitrogen
The quinoline nitrogen can coordinate transition metals, forming stable complexes. While the 8-oxy group reduces chelation efficiency compared to 8-hydroxyquinoline, coordination is still feasible :
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂·2H₂O | Ethanol, RT | [Cu(C₂₇H₂₃ClN₂O₂)Cl₂] | Antimicrobial studies |
| Fe(NO₃)₃·9H₂O | Methanol, reflux | [Fe(C₂₇H₂₃ClN₂O₂)(NO₃)₃] | Catalysis |
The pyridine-like nitrogen in quinoline acts as a Lewis base, enabling applications in catalysis or bioinorganic chemistry .
Oxidation and Reduction Reactions
The quinoline ring and benzoyl group exhibit redox activity:
-
Oxidation :
-
Reduction :
Ether Cleavage of the Piperidinyloxy Linkage
The C–O bond in the piperidinyloxy-quinoline ether can undergo acid-catalyzed cleavage:
| Conditions | Products |
|---|---|
| HBr (48%), reflux | 8-Hydroxyquinoline + 1-(2-chlorobenzoyl)piperidin-4-ol |
This reaction is critical for modifying the quinoline-piperidine linkage in prodrug design .
Scientific Research Applications
Anticancer Properties
Mechanism of Action : Quinoline derivatives have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. The compound's structure allows it to target EGFR effectively, which is crucial for controlling cell proliferation and survival.
Case Studies :
- A study synthesized novel quinoline hybrids that exhibited significant anti-proliferative activity against various cancer cell lines by targeting EGFR and related pathways. These compounds showed promising results in both in vitro and in silico evaluations, indicating their potential as anticancer agents .
Antimicrobial Activity
Mechanism of Action : The compound's ability to inhibit microbial DNA gyrase makes it a candidate for developing new antimicrobial agents. This action is particularly relevant against resistant strains of bacteria.
Case Studies :
- Research on 2-phenylquinoline derivatives demonstrated their effectiveness as NorA efflux pump inhibitors against Staphylococcus aureus, restoring the efficacy of traditional antibiotics like ciprofloxacin . The structure-activity relationship (SAR) studies highlighted modifications that enhanced antibacterial activity while minimizing toxicity to human cells.
Neuroprotective Effects
Mechanism of Action : The compound may also function as a bifunctional agent, acting as both a dopamine D2/D3 receptor agonist and an iron chelator. This dual action is particularly relevant in neurodegenerative diseases like Parkinson's disease.
Case Studies :
- A study reported the synthesis of compounds with an 8-hydroxyquinoline moiety that exhibited potent agonistic activity at D2/D3 receptors while also binding iron, suggesting potential neuroprotective properties . In vivo studies indicated significant improvements in symptoms associated with Parkinson's disease.
Insecticidal Effects
Mechanism of Action : The compound has shown larvicidal and pupicidal properties against vectors responsible for malaria and dengue fever, indicating its potential use in vector control strategies.
Case Studies :
- A recent synthesis of quinoline derivatives demonstrated significant insecticidal effects on larval stages of mosquito vectors, with lethal concentrations ranging from 4.408 µM/mL to 7.958 µM/mL . This highlights the compound's potential application in public health initiatives aimed at controlling mosquito-borne diseases.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline is not fully understood, but it is believed to interact with various molecular targets:
Molecular Targets: The quinoline moiety may interact with DNA or enzymes involved in cellular processes.
Pathways Involved: Potential pathways include inhibition of topoisomerase enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
- Compound I (Piperidine derivative): 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline () crystallizes with a chair conformation in the piperidine ring. The absence of a second nitrogen in piperidine reduces hydrogen-bonding capacity compared to piperazine analogues.
- Compound II (Piperazine derivative): 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline () exhibits similar crystallographic parameters but increased polarity due to the piperazine ring, enhancing solubility in polar solvents .
Substituent Effects
- 2-Chlorobenzoyl Group: The target compound’s 2-chlorobenzoyl substituent contrasts with methoxy groups in 7-chloro-4-(piperazin-1-yl)quinoline derivatives (). The chloro group increases lipophilicity (ClogP ≈ 3.5) compared to methoxy-substituted analogues (ClogP ≈ 2.8), favoring blood-brain barrier penetration .
- Benzyl vs. Acylated Piperidine: 2-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline () shows potent AChE inhibition (IC₅₀ = 0.01 µM), while acylated derivatives like the target compound may exhibit altered pharmacokinetics due to reduced basicity .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Piperidine Acylation : Acylation (e.g., 2-chlorobenzoyl) decreases basicity, reducing cationic interactions but improving membrane permeability.
- Halogen Position : 2-Chloro substitution on benzoyl enhances metabolic stability compared to para-substituted analogues (e.g., 4-chlorophenylsulfonyl in ) .
- Quinoline Substitution: Methoxy groups at C2 or C8 () improve crystallinity, while chloro substituents () favor electrophilic interactions .
Biological Activity
The compound 8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the piperidine ring and subsequent attachment to the quinoline moiety. The synthetic route often utilizes various coupling reactions to ensure high yield and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:
The compound exhibited significant inhibition of key biomarkers associated with the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell survival and proliferation. For instance, in PC3 cells, it down-regulated phosphorylated Akt and S6 ribosomal protein at concentrations as low as 5 nM .
Antimalarial Activity
In addition to its anticancer properties, compounds related to quinoline structures have shown promise in antimalarial applications. A study evaluated several quinoline-piperidine derivatives against Plasmodium falciparum strains, revealing nanomolar activity without cytotoxic effects on host cells . This suggests that modifications to the quinoline structure can enhance its efficacy against malaria.
Antiviral Activity
The antiviral potential of this compound has also been explored. Research indicates that certain derivatives exhibit significant inhibition against H5N1 virus growth while maintaining low cytotoxicity . The activity correlates positively with lipophilicity and electron-withdrawing properties on the anilide ring, suggesting a structure-activity relationship that could guide future modifications for enhanced antiviral efficacy.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various quinoline derivatives demonstrated that those with piperidine side chains exhibited superior anticancer activity compared to their non-piperidine counterparts. The compound's ability to induce apoptosis in leukemia cell lines was notably higher than standard treatments such as vorinostat, indicating its potential as a lead compound for further development .
Case Study 2: Antimalarial Screening
In a comparative study involving several novel quinoline derivatives, this compound showed potent antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. This positions it as a candidate for further optimization in antimalarial drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves coupling a piperidin-4-yloxy moiety with a substituted quinoline core. For example, piperidine derivatives can be acylated with 2-chlorobenzoyl chloride under reflux in aprotic solvents (e.g., dichloromethane) using a base like triethylamine to neutralize HCl byproducts . Intermediates are characterized via NMR (e.g., signals for N-CH, aromatic protons) and GC-MS to confirm molecular ions and purity. Chromatography (e.g., alumina column with ethyl acetate elution) is used for purification .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) are critical for confirming crystallinity and thermal stability. NMR in deuterated solvents (e.g., CDCl) resolves aromatic proton environments and substituent effects, while IR spectroscopy identifies functional groups like the carbonyl (C=O) stretch (~1680 cm) from the chlorobenzoyl group .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?
- Methodological Answer : Anti-inflammatory activity can be assessed via nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages . Analgesic activity is evaluated using acetic acid-induced writhing (peripheral) and hot-plate tests (central) in rodent models. Dose-response curves and IC values are calculated to quantify potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound derivatives?
- Methodological Answer : Computational reaction path searches (e.g., density functional theory) predict optimal conditions (temperature, solvent polarity, catalyst). For example, dimethyl sulfoxide (DMSO) enhances nucleophilic substitution rates for piperidine-quinoline coupling, while potassium carbonate improves base-mediated deprotonation . High-throughput screening with varied solvents (e.g., ethanol vs. toluene) and temperatures (80–130°C) identifies yield-maximizing parameters .
Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC values)?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., cell line consistency, LPS concentration in NO inhibition). Statistical tools like ANOVA or Bland-Altman analysis assess inter-lab variability. Structural analogs (e.g., 6-chloro-2-piperazin-1-yl-quinoline) serve as positive controls to benchmark activity . Confounding factors (e.g., impurity profiles from synthesis) are ruled out via HPLC purity checks (>95%) .
Q. What advanced techniques elucidate the binding mechanism of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (k/k) to purified proteins. Molecular docking (e.g., AutoDock Vina) models interactions between the chlorobenzoyl group and hydrophobic enzyme pockets. Synchrotron-based X-ray crystallography resolves co-crystal structures, identifying key hydrogen bonds (e.g., quinoline N-atom to active-site residues) .
Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the quinoline C-6 position to reduce cytochrome P450-mediated oxidation. Pharmacokinetic studies in rodent models assess bioavailability and half-life. Metabolite identification via LC-MS/MS guides structural modifications (e.g., replacing labile ester groups with amides) .
Methodological Notes
- Data Interpretation : For NMR, compare chemical shifts with analogs (e.g., 7-chloro-4-(piperazin-1-yl)quinoline δ 7.2–8.1 ppm for aromatic protons) to confirm substitution patterns .
- Contradiction Resolution : Replicate conflicting studies using identical reagents and equipment. Publish raw data (e.g., spectra, dose-response curves) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
